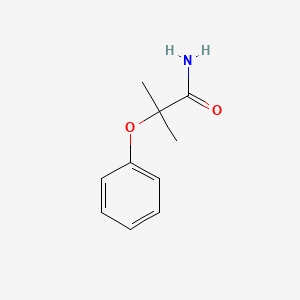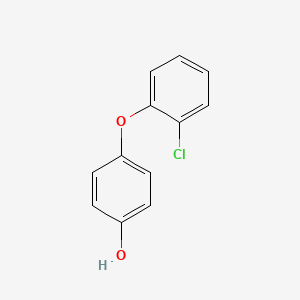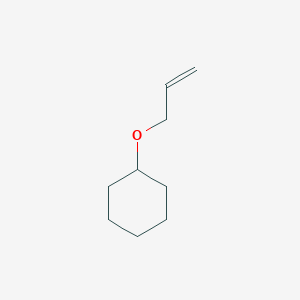
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline
描述
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The nitro group is a strong electron-withdrawing group, and the aniline moiety is a benzene ring with an amino group attached
准备方法
The synthesis of 5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitroaniline with 1-methyl-1H-imidazole-2-thiol under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the nitroaniline. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfanyl group, converting it into a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction yields 5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-2-phenylenediamine.
Substitution: The amino group on the aniline moiety can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the benzene ring.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.
Industry: In materials science, the compound can be used to create novel materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of 5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic used to treat bacterial and protozoal infections. It shares the imidazole ring and nitro group but differs in its overall structure and specific applications.
Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole. It also contains the imidazole ring and nitro group but has different pharmacokinetic properties.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders. It contains a substituted imidazole ring but lacks the nitro group and has a different mechanism of action.
The uniqueness of this compound lies in its combination of the imidazole ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55564-41-5 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC 名称 |
5-(1-methylimidazol-2-yl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C10H10N4O2S/c1-13-5-4-12-10(13)17-7-2-3-9(14(15)16)8(11)6-7/h2-6H,11H2,1H3 |
InChI 键 |
PTTLYHWZXYGLDM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1SC2=CC(=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8725747.png)






![2-Amino-6-[1-(4-chlorophenyl)cyclopentyl]pyrimidin-4-ol](/img/structure/B8725789.png)




